4,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one
CAS No.: 26806-47-3
Cat. No.: VC21113055
Molecular Formula: C11H5Cl2F3N2O
Molecular Weight: 309.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26806-47-3 |
|---|---|
| Molecular Formula | C11H5Cl2F3N2O |
| Molecular Weight | 309.07 g/mol |
| IUPAC Name | 4,5-dichloro-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one |
| Standard InChI | InChI=1S/C11H5Cl2F3N2O/c12-8-5-17-18(10(19)9(8)13)7-3-1-2-6(4-7)11(14,15)16/h1-5H |
| Standard InChI Key | JPOZWFWEIRIGHP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)N2C(=O)C(=C(C=N2)Cl)Cl)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC(=C1)N2C(=O)C(=C(C=N2)Cl)Cl)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
4,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one is a heterocyclic organic compound characterized by its unique structural features that contribute to its chemical and biological properties. The compound is identified by several key parameters:
Structural Features
The compound consists of a pyridazin-3(2H)-one core scaffold with two chlorine atoms at positions 4 and 5. A phenyl ring substituted with a trifluoromethyl group at position 3 is attached to the nitrogen at position 2 of the pyridazine ring. This structural arrangement contributes to the compound's unique chemical properties and potential biological activities.
The presence of chlorine atoms enhances the molecule's lipophilicity and may contribute to its interaction with biological targets. The trifluoromethyl group, a common motif in medicinal chemistry, increases the compound's metabolic stability and lipophilicity while also influencing its electronic properties. The pyridazinone ring provides a scaffold that can participate in various interactions including hydrogen bonding through its carbonyl oxygen.
Physical and Chemical Properties
Physical Properties
As a synthetic organic compound, 4,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one possesses distinct physical properties that influence its handling, storage, and application in research settings. While the search results provide limited direct information on physical properties, some characteristics can be inferred from its structure and related compounds:
Chemical Reactivity
The chemical reactivity of 4,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one is influenced by its functional groups:
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The chlorine atoms at positions 4 and 5 of the pyridazine ring can participate in nucleophilic aromatic substitution reactions.
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The carbonyl group at position 3 can undergo typical ketone reactions.
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The trifluoromethyl group contributes to the electronic properties of the molecule and increases its lipophilicity.
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The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors.
These reactive sites make the compound versatile for chemical modifications, potentially expanding its applications in medicinal chemistry and related fields.
Synthesis and Characterization
Analytical Characterization
Comprehensive characterization of 4,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one typically employs various analytical techniques to confirm its structure and purity:
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Spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Infrared (IR) spectroscopy
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Mass spectrometry (MS)
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Chromatographic methods:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Elemental analysis to confirm the elemental composition (C₁₁H₅Cl₂F₃N₂O)
These analytical techniques provide complementary information about the compound's structure, purity, and chemical identity, ensuring the quality of the material for research applications.
Biological Activity and Applications
Structure-Activity Relationships
In silico studies suggest that 4,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one may act as an inhibitor for specific enzymes like lipoxygenases, which are involved in inflammatory processes. The compound's unique structural features contribute to its potential biological activities:
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The pyridazinone ring provides a scaffold for interaction with biological targets
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The chlorine atoms enhance lipophilicity and may contribute to binding affinity
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The trifluoromethyl group increases metabolic stability and can form specific interactions with target proteins
Understanding these structure-activity relationships is crucial for developing new derivatives with enhanced biological activities or improved pharmacokinetic properties.
Research Applications
4,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one has potential applications in various research areas:
| Application Area | Potential Role |
|---|---|
| Medicinal Chemistry | As a lead compound for drug discovery |
| Chemical Biology | Probe for studying biological processes |
| Materials Science | Building block for functional materials |
| Synthetic Methodology | Intermediate in organic synthesis |
The compound is primarily marketed for research use only, as indicated by commercial suppliers , highlighting its importance as a research tool rather than a therapeutic agent at present.
Comparative Analysis with Structural Analogs
Comparison with Position Isomers
A closely related compound, 4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one (CAS: 62436-07-1), differs from our target compound only in the position of the trifluoromethyl group on the phenyl ring (para vs. meta) . This subtle structural difference may lead to significant variations in:
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Electronic distribution and dipole moment
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Three-dimensional shape and molecular recognition
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Biological activity profiles
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Physical properties such as melting point and solubility
This positional isomer has been more extensively characterized, with detailed information available in the PubChem database . The comparison between these isomers could provide valuable insights into the structure-activity relationships of this class of compounds.
Predicted Property Differences
Based on general principles of medicinal chemistry, the meta-substituted compound (our target compound) may exhibit different properties compared to its para-substituted isomer:
| Property | Meta-substitution (3-position) | Para-substitution (4-position) |
|---|---|---|
| Electronic Effects | Moderate electronic effect on phenyl ring | Stronger electronic effect due to direct conjugation |
| Molecular Shape | Bent configuration | More linear configuration |
| Dipole Moment | Potentially different magnitude and direction | Potentially different magnitude and direction |
| Protein Binding | May interact with different binding pockets | May interact with different binding pockets |
These differences highlight the importance of precise structural characterization when studying structure-activity relationships in this class of compounds.
| Supplier | Catalog Information | Purity | Additional Information |
|---|---|---|---|
| ChemShuttle | Catalog No.: TQP2483 | 95% | Price: $858.00 (as of April 2025) |
| Vulcan Chem | VCID: VC21113055 | Not specified | For research use only |
These commercial sources provide the compound for research applications, enabling further studies into its properties and potential uses.
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